molecular formula C22H18N2O5 B3006012 Ethyl 3-[(4-nitrophenyl)methoxy]pyrido[1,2-a]indole-10-carboxylate CAS No. 339020-39-2

Ethyl 3-[(4-nitrophenyl)methoxy]pyrido[1,2-a]indole-10-carboxylate

Cat. No. B3006012
CAS RN: 339020-39-2
M. Wt: 390.395
InChI Key: UAJLPNXXOAGXSH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of complex organic compounds often involves multicomponent reactions, as seen in the creation of ethyl 6-amino-8-(4-methoxy phenyl)-9-nitro-2,3,4,8-tetrahydropyrido[2,1b][1,3]thiazine-7-carboxylate, which was characterized using various spectroscopic techniques . Similarly, ethyl 3,5-diaryl-1H-pyrrole-2-carboxylates were synthesized from ethyl 2-nitro-5-oxo-3,5-diarylpentanoates using triethylphosphite and microwave irradiation, demonstrating the efficiency of solvent-free synthesis methods . A novel strategy for indole synthesis was developed from ethyl pyrrole-2-carboxylate, which involved the formation of a key intermediate, ethyl 7-oxo-4,5,6,7-tetrahydroindole-2-carboxylate, leading to various functionalized indoles . Additionally, a simple method for synthesizing 5H-pyrido[4,3-b]indole derivatives was based on 1-hydroxyindole chemistry, showcasing the versatility of synthetic approaches for indole derivatives .

Molecular Structure Analysis

The molecular structure of synthesized compounds is crucial for understanding their properties and potential applications. For instance, the crystal structure analysis of the synthesized thiazine derivative revealed a half-chair conformation of the thiazinane ring and a vertical orientation of the benzene ring relative to the tetrahydro-pyridine ring, with intramolecular hydrogen bonding forming an S(6) ring . The crystal structure of ethyl (R)-2-(biphenyl-4-carbonyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-1-carboxylate was determined using single-crystal X-ray diffraction, providing detailed information about its orthorhombic system and space group .

Chemical Reactions Analysis

Chemical reactions involving the rearrangement of molecules can lead to the formation of new compounds with different structures and properties. For example, 3-(4-substitutedphenyl)aminoisoxazol-5(2H)-ones underwent a reaction with triethylamine to yield imidazo[1,2-a]pyridines and indoles, depending on the substituents present . In another study, the cyclization of 3-cyanovinyl-3-p-nitrophenylaminoindole derivatives in trifluoroacetic acid resulted in the formation of pyrido[3,2-b]indoles, highlighting the role of the CN group in the activation process .

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound are influenced by its molecular structure and the nature of its substituents. The thiazine derivative exhibited moderate insecticidal activity against Aphis craccivora, indicating its potential as a bioactive molecule . The antitumor activities of ethyl (R)-2-(biphenyl-4-carbonyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-1-carboxylate were evaluated in vitro, showing promising results against Hela cells with an IC50 value of 4.71 µmol/L . These studies demonstrate the importance of synthesizing and analyzing novel compounds for their potential applications in various fields, including medicine and agriculture.

Scientific Research Applications

Synthesis and Derivative Studies

  • The compound is involved in the synthesis of various heterocyclic systems. For instance, ethyl 3-[(4-nitrophenyl)methoxy]pyrido[1,2-a]indole-10-carboxylate can be a key intermediate in the synthesis of substituted pyrido[1,2‐a]benzimidazoles and related derivatives. These derivatives have been studied for their antibacterial, antileukemic, antimicrobial, and antifungal properties (Rida et al., 1988).

Chemical Properties and Reactions

  • The compound's derivatives have been observed to undergo unique reactions under specific conditions. For example, derivatives can cyclize into corresponding pyrido[3,2-b]indoles when boiled in trifluoroacetic acid. This cyclization occurs due to the activation of the CN group (Ryabova et al., 2012).

Potential Biological Activities

  • Some studies have focused on the compound's derivatives for their potential biological activities. For instance, ethyl 7-fluoro-1,3-dimethyl-9H-pyrido[3,4-b]indole-4-carboxylate, a structurally similar derivative, has been found to exhibit significant hypoglycemic properties, suggesting potential use in diabetes treatment (Proshchenkova et al., 2021).

Structural Analysis and Synthesis Techniques

  • The compound and its derivatives have been a subject of study in the field of crystallography and molecular structure analysis. For example, the crystal and molecular structures of related compounds have been examined, providing insights into their chemical properties and potential applications in various fields (Hu et al., 2018).

Safety and Hazards

The safety information available indicates that this compound may be harmful if swallowed, in contact with skin, or if inhaled. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

ethyl 3-[(4-nitrophenyl)methoxy]pyrido[1,2-a]indole-10-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O5/c1-2-28-22(25)21-18-11-10-17(13-20(18)23-12-4-3-5-19(21)23)29-14-15-6-8-16(9-7-15)24(26)27/h3-13H,2,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAJLPNXXOAGXSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2C=CC=CN2C3=C1C=CC(=C3)OCC4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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